molecular formula C9H8O5 B2643779 (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid CAS No. 2060522-85-0

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2643779
CAS No.: 2060522-85-0
M. Wt: 196.158
InChI Key: MFYJHNSYMFVVOG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid is an organic compound featuring a furan ring substituted with a methoxycarbonyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst, followed by a Wittig reaction to introduce the propenoic acid moiety . The reaction conditions often require specific temperatures and pH levels to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and Wittig reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of renewable biomass sources for the furan derivatives can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

Scientific Research Applications

(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

(E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)6-4-7(14-5-6)2-3-8(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJHNSYMFVVOG-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=COC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.